4-Bromo-1-(3-chloro-4-fluorobenzyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(3-chloro-4-fluorobenzyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloro-4-fluorobenzyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzyl bromide and 1H-pyrazole.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where the bromine atom on 3-chloro-4-fluorobenzyl bromide is replaced by the pyrazole ring. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-chloro-4-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired transformation.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(3-chloro-4-fluorobenzyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-chloro-4-fluorobenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-3-fluorobenzene: Similar in structure but lacks the pyrazole ring.
2-Bromo-4-chloro-1-fluorobenzene: Another similar compound with a different substitution pattern on the benzene ring.
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid: Contains a benzothiophene ring instead of a pyrazole ring.
Uniqueness
4-Bromo-1-(3-chloro-4-fluorobenzyl)-1H-pyrazole is unique due to the combination of halogen atoms and the pyrazole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for designing molecules with desired biological or material properties.
Properties
IUPAC Name |
4-bromo-1-[(3-chloro-4-fluorophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClFN2/c11-8-4-14-15(6-8)5-7-1-2-10(13)9(12)3-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXKIMIKBKBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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